![molecular formula C12H17BrN2O B6631355 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine](/img/structure/B6631355.png)
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in anticancer activity involves the inhibition of tubulin polymerization, which results in the disruption of microtubule dynamics and ultimately leads to cell cycle arrest and apoptosis. This compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is another target for anticancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine are primarily related to its anticancer activity. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is a key enzyme involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. Additionally, this compound has also been shown to exhibit fluorescent properties, which makes it a useful probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for the research and development of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine. One of the primary directions is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the development of more efficient synthesis methods and the improvement of the solubility of this compound in aqueous solutions are also important areas for future research.
Synthesis Methods
The synthesis method for 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine involves the reaction of 2-ethylmorpholine with 5-bromo-6-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Scientific Research Applications
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)-2-ethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-3-10-8-15(6-7-16-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPOAQIZZGMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C2=NC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.